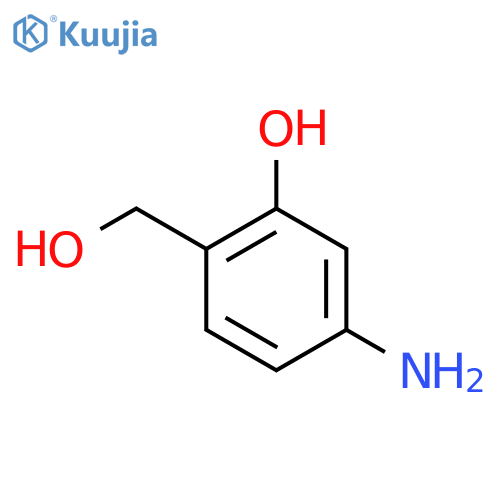Cas no 40463-78-3 (4-Amino-saligenin)

4-Amino-saligenin structure
商品名:4-Amino-saligenin
4-Amino-saligenin 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-hydroxybenzyl alcohol
- 5-amino-2-(hydroxymethyl)phenol
- 4-amino-2-hydroxy-benzyl alcohol
- D76340
- 4-Amino-saligenin
- BS-46038
- CS-0103176
- AKOS006338662
- SCHEMBL6935962
- 40463-78-3
-
- MDL: MFCD19205361
- インチ: 1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2
- InChIKey: HDEZKWUFSMWOCB-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1CO)N
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-Amino-saligenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A810942-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 97% | 1g |
$342.0 | 2023-05-20 | |
| Chemenu | CM336267-10g |
4-amino-2-hydroxybenzyl alcohol |
40463-78-3 | 95%+ | 10g |
$1190 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO426-5g |
4-Amino-saligenin |
40463-78-3 | 97% | 5g |
6990CNY | 2021-05-07 | |
| Chemenu | CM336267-250mg |
4-amino-2-hydroxybenzyl alcohol |
40463-78-3 | 95%+ | 250mg |
$108 | 2022-06-11 | |
| TRC | A414780-1000mg |
4-Amino-saligenin |
40463-78-3 | 1g |
$ 1499.00 | 2023-04-19 | ||
| TRC | A414780-500mg |
4-Amino-saligenin |
40463-78-3 | 500mg |
$ 800.00 | 2023-09-09 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8150-100mg |
5-amino-2-(hydroxymethyl)phenol |
40463-78-3 | 95% | 100mg |
¥218.0 | 2024-04-19 | |
| A2B Chem LLC | AF91717-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 98% | 1g |
$720.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173816-1g |
5-Amino-2-(hydroxymethyl)phenol |
40463-78-3 | 97% | 1g |
¥3312.00 | 2024-05-14 | |
| TRC | A414780-1g |
4-Amino-saligenin |
40463-78-3 | 1g |
$ 1240.00 | 2022-06-08 |
4-Amino-saligenin 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
40463-78-3 (4-Amino-saligenin) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:40463-78-3)4-Amino-saligenin

清らかである:99%
はかる:10g
価格 ($):1453.0